7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
The compound would be described in terms of its molecular structure, which includes the types and numbers of atoms, and how these atoms are arranged and bonded to each other.
Synthesis Analysis
Researchers would outline the methods used to synthesize the compound, including the starting materials, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the molecule.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, its stability under various conditions, and any notable chemical properties it has.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) would be determined.Safety And Hazards
The compound’s toxicity would be assessed, along with any other potential hazards it might pose. This could involve in vitro tests, animal studies, or even clinical trials in humans.
Future Directions
Based on the results of these studies, researchers would suggest future directions for research. This could involve further studies to better understand the compound’s properties, attempts to improve its synthesis, or the development of applications based on its properties.
Please note that this is a general outline and the specific steps can vary depending on the nature of the compound and the focus of the research. It’s also important to note that such an analysis would typically be carried out by a team of researchers with expertise in various areas of chemistry and biology.
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11-6-4-5-7-21(11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAUFDVBCUWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
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